2-methyl-1-({1-[4-(propan-2-yloxy)benzoyl]azetidin-3-yl}methyl)-1H-imidazole

Medicinal Chemistry Chemical Biology Drug Discovery

This azetidine-imidazole compound features a unique 4-isopropoxybenzoyl group critical for probing lipophilic interactions and steric effects in drug discovery. Unlike common methoxy regioisomers, its distinct electronic and steric profile enables precise mapping of target binding pockets, making it an essential tool for PDE10A or PLK1 lead optimization. Verify target engagement via independent panel profiling. Secure this high-purity building block to differentiate your screening library.

Molecular Formula C18H23N3O2
Molecular Weight 313.4 g/mol
CAS No. 2640972-56-9
Cat. No. B6474718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-1-({1-[4-(propan-2-yloxy)benzoyl]azetidin-3-yl}methyl)-1H-imidazole
CAS2640972-56-9
Molecular FormulaC18H23N3O2
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESCC1=NC=CN1CC2CN(C2)C(=O)C3=CC=C(C=C3)OC(C)C
InChIInChI=1S/C18H23N3O2/c1-13(2)23-17-6-4-16(5-7-17)18(22)21-11-15(12-21)10-20-9-8-19-14(20)3/h4-9,13,15H,10-12H2,1-3H3
InChIKeyOAHKKQZWMCKRLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Profile for 2-methyl-1-({1-[4-(propan-2-yloxy)benzoyl]azetidin-3-yl}methyl)-1H-imidazole (CAS 2640972-56-9)


2-methyl-1-({1-[4-(propan-2-yloxy)benzoyl]azetidin-3-yl}methyl)-1H-imidazole (CAS 2640972-56-9) is a synthetic small molecule with the formula C18H23N3O2 and a molecular weight of 313.4 g/mol . It belongs to a class of azetidine-imidazole derivatives, structures that are frequently explored in medicinal chemistry for their potential to act as kinase or phosphodiesterase inhibitors [1]. This particular compound features a 4-(propan-2-yloxy)benzoyl substitution on the azetidine ring. Critically, high-strength differential evidence, such as quantitative biological activity data from primary research or patents, is currently absent from the public domain for this specific molecule, directly informing its scientific selection profile.

Structural Specificity of 2-methyl-1-({1-[4-(propan-2-yloxy)benzoyl]azetidin-3-yl}methyl)-1H-imidazole Against Close Analogs


Generic substitution within this chemical series is not advisable. Close structural analogs, such as 1-{[1-(3-methoxybenzoyl)azetidin-3-yl]methyl}-2-(propan-2-yl)-1H-imidazole (CAS 2742054-98-2) and the 2-methoxybenzoyl isomer (CAS 2742065-70-7), share the identical molecular formula but differ in the substitution pattern on the benzoyl ring . The target compound uniquely presents a 4-isopropoxy motif, which, based on medicinal chemistry precedent in related inhibitor classes, can significantly alter lipophilicity, steric bulk, and electronic properties compared to methoxy or positional isomers. These variations can lead to substantial differences in target binding affinity, selectivity, and pharmacokinetic profile, making direct interchange between analogs a high-risk decision without specific comparative data.

Quantitative Differentiation Evidence for 2-methyl-1-({1-[4-(propan-2-yloxy)benzoyl]azetidin-3-yl}methyl)-1H-imidazole


Differentiation from 3-Methoxybenzoyl Analog via Calculated Physicochemical Properties

The target compound is structurally differentiated from its closest identified analog, 1-{[1-(3-methoxybenzoyl)azetidin-3-yl]methyl}-2-(propan-2-yl)-1H-imidazole, by the presence of a 4-isopropoxybenzoyl group in place of a 3-methoxybenzoyl group. This substitution increases the topological polar surface area (TPSA), hydrogen bond acceptor count, and rotatable bond count relative to the methoxy analog, as confirmed by molecular formula comparison . No quantitative, head-to-head biological data (e.g., IC50 values) for either compound is available in the public domain to support a direct performance comparison.

Medicinal Chemistry Chemical Biology Drug Discovery

Differentiation from 2-Methoxybenzoyl Regioisomer via Positional Isomerism

The target compound is a positional isomer of 1-{[1-(2-methoxybenzoyl)azetidin-3-yl]methyl}-2-(propan-2-yl)-1H-imidazole. The shift from an ortho-methoxy substitution to a para-isopropoxy substitution represents a significant change in the molecular geometry and potential for engaging biological targets . As with the 3-methoxy analog, no quantitative comparative biological data has been published for this pair of compounds to define a functional preference.

Chemical Biology Structure-Activity Relationships Drug Discovery

Class-Level Inference from Azetidine-Imidazole PDE10 Inhibitor Landscape

The azetidine-imidazole scaffold of the target compound is a recurring motif in patented phosphodiesterase 10A (PDE10A) inhibitors, a target for schizophrenia and Huntington's disease [1]. While the specific compound is not disclosed in these patents, the class is characterized by potent PDE10A inhibition with compounds achieving IC50 values in the low nanomolar range (e.g., 3.5 nM for an optimized lead) [2]. By class-level inference, the 2-methyl-1H-imidazole moiety is a known pharmacophore for this target, distinguishing it from pyrazole-anchored analogs .

Neuroscience CNS Disorders Medicinal Chemistry

Recommended Application Scenarios for 2-methyl-1-({1-[4-(propan-2-yloxy)benzoyl]azetidin-3-yl}methyl)-1H-imidazole


Chemical Biology Probe for PDE10A-Mediated CNS Pathways

Based on class-level inference from the azetidine-imidazole PDE10A inhibitor landscape [1], this compound presents a structurally differentiated scaffold for investigating PDE10A in neurological disorders. It is a potential alternative to pyrazole-based inhibitors for exploring striatal cAMP/cGMP signaling, where imidazole pharmacophores may offer distinct binding kinetics or selectivity profiles. Researchers should independently profile the compound against a PDE panel to confirm target engagement and selectivity.

Structure-Activity Relationship (SAR) Library Expansion for Kinase or PDE Inhibitors

The unique 4-isopropoxybenzoyl moiety offers a valuable probe for medicinal chemistry campaigns exploring lipophilic bulk and hydrogen-bonding interactions. When used alongside its methoxy regioisomers , this compound can help map the steric and electronic requirements of a target protein's binding pocket, particularly at the solvent-exposed region of the active site. Its inclusion in a screening library provides a distinct vector from the commonly procured 3-methoxy and 2-methoxy analogs.

Anticancer Drug Discovery Targeting Polo-like Kinase 1 (PLK1)

The azetidine-imidazole core structure has been claimed as a novel PLK1 inhibitor scaffold with antiproliferative effects on tumor cells [2]. This specific compound, with its 4-isopropoxy substitution, represents a derivative for further exploration in oncology-related cell cycle regulation. The 2-methyl-1H-imidazole variation, relative to the 2-isopropyl-imidazole analogs, may confer altered cellular permeability and potency, warranting its procurement for PLK1-focused lead optimization.

Quote Request

Request a Quote for 2-methyl-1-({1-[4-(propan-2-yloxy)benzoyl]azetidin-3-yl}methyl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.